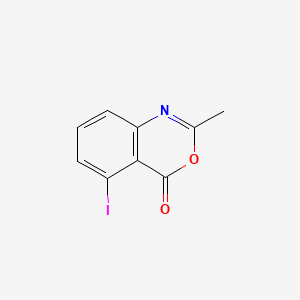

4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl-

Description

Significance of Benzoxazinone (B8607429) Scaffolds in Heterocyclic Chemistry Research

Benzoxazinone scaffolds are bicyclic N,O-heterocyclic compounds that are integral to various research domains due to their versatile reactivity and presence in numerous biologically active molecules. bu.edu.egnih.gov These structures are considered "privileged" candidates in the design of novel compounds for applications ranging from agrochemicals to pharmaceuticals. bu.edu.egresearchgate.net The core structure of 1,3-benzoxazin-4-ones contains two reactive electrophilic sites at the C2 and C4 positions, making them valuable precursors for a wide array of more complex heterocyclic systems. bu.edu.eg

The inherent reactivity of the benzoxazinone ring allows for its use as a building block in the synthesis of other important heterocyclic structures, such as quinazolinones, quinolinones, and benzothiazin-4-thiones. bu.edu.egnih.gov This transformative potential has driven extensive research into developing efficient synthetic routes to access these scaffolds. nih.gov

Academic Context of Halogenated Benzoxazinone Frameworks

The introduction of a halogen atom onto the benzoxazinone framework significantly enhances its utility in synthetic organic chemistry. Halogenated derivatives, particularly iodo-substituted compounds, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of complex molecular architectures.

The presence of an iodine atom, as in 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl-, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the introduction of a wide variety of substituents onto the aromatic ring, thereby enabling the systematic exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of material properties.

Scope of Research on 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- within Synthetic Organic Chemistry

Research on 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl-, is primarily centered on its role as a key intermediate in the synthesis of diverse heterocyclic compounds. bu.edu.egtandfonline.com The compound's value lies in the reactivity of its benzoxazinone core, which readily undergoes nucleophilic attack, and the presence of the iodo-substituent, which allows for further functionalization.

The primary synthetic application of this compound is as a precursor to a variety of 2,3-disubstituted quinazolin-4-ones. bu.edu.eg The benzoxazinone ring can be opened by various nitrogen nucleophiles, leading to a subsequent cyclization that forms the quinazolinone core. This strategy provides a reliable and efficient method for accessing a library of quinazolinone derivatives with potential biological activities. bu.edu.eg

Detailed Research Findings

The synthesis of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- (referred to in some literature as 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one due to differing ring numbering conventions) is typically achieved through the cyclization of an appropriate anthranilic acid derivative. bu.edu.eg

Synthesis of the Target Compound:

The common laboratory synthesis involves the reaction of 5-Iodoanthranilic acid with acetic anhydride (B1165640) under reflux conditions. bu.edu.eg The acetic anhydride serves as both a reactant and a dehydrating agent, facilitating the cyclization to form the benzoxazinone ring.

| Reactant 1 | Reactant 2 | Product |

| 5-Iodoanthranilic acid | Acetic anhydride | 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- |

Reactivity as a Synthetic Building Block:

The primary utility of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- is demonstrated in its reactions with various nitrogen nucleophiles. These reactions typically proceed via a ring-opening/ring-closing mechanism to yield substituted quinazolinones.

| Nucleophile | Resulting Product Class |

| Formamide (B127407) | 6-iodo-2-methyl-3H-quinazolin-4-one bu.edu.eg |

| Hydrazine (B178648) Hydrate (B1144303) | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one bu.edu.eguomosul.edu.iq |

| Hydroxylamine (B1172632) Hydrochloride | 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one bu.edu.eg |

| Primary Amines (aliphatic, aromatic) | 3-substituted-6-iodo-2-methyl-3H-quinazolin-4-ones bu.edu.eg |

| Amino Acids | 3-(carboxyalkyl)-6-iodo-2-methyl-3H-quinazolin-4-ones bu.edu.eg |

| Sodium Azide | 5-iodo-2-(5-methyl-tetrazol-1-yl)-benzoic acid bu.edu.eg |

This reactivity profile highlights the compound's role as a versatile platform for generating a diverse range of heterocyclic structures, particularly those based on the quinazolinone scaffold. bu.edu.eg

Structure

3D Structure

Properties

CAS No. |

76443-45-3 |

|---|---|

Molecular Formula |

C9H6INO2 |

Molecular Weight |

287.05 g/mol |

IUPAC Name |

5-iodo-2-methyl-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C9H6INO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 |

InChI Key |

DUUDVMXDNXOWRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)I)C(=O)O1 |

Origin of Product |

United States |

Reaction Chemistry and Reactivity of 4h 3,1 Benzoxazin 4 One, 5 Iodo 2 Methyl

Nucleophilic Ring-Opening Reactions

The core of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl-'s reactivity lies in the opening of its oxazinone ring, a process initiated by the attack of a nucleophile. The two primary electrophilic centers in the benzoxazinone (B8607429) molecule are the carbonyl carbon (C-4) and the carbon atom at the 2-position of the heterocyclic ring. mdpi.com Nucleophilic attack typically occurs at the C-4 position, leading to the cleavage of the acyl-oxygen bond and subsequent ring opening. This intermediate can then undergo further reactions, often leading to the formation of new heterocyclic structures.

Reactivity with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

The reaction of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one with nitrogen-based nucleophiles is a well-established and versatile method for the synthesis of a wide range of nitrogen-containing heterocycles. bu.edu.egresearchgate.net This benzoxazinone derivative readily reacts with various nitrogen nucleophiles, including formamide (B127407), hydrazine (B178648) hydrate (B1144303), hydroxylamine (B1172632) hydrochloride, ethanolamine, aromatic and aliphatic amines, and amino acids. bu.edu.egresearchgate.net These reactions typically proceed via an initial nucleophilic attack on the carbonyl carbon of the oxazinone ring, leading to ring opening and the formation of an N-substituted-2-acetamidobenzamide intermediate, which then cyclizes to form a stable quinazolinone ring system. researchgate.net

For instance, the reaction with formamide yields 6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg Similarly, hydrazinolysis in boiling ethanol (B145695) results in the formation of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg The versatility of this reaction is further demonstrated by its compatibility with a diverse array of amines, leading to a variety of 3-substituted quinazolinone derivatives.

Below is a table summarizing the reaction of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles and the resulting quinazolinone products.

| Nucleophile | Reaction Conditions | Product | Reference |

| Formamide | Reflux | 6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Hydrazine Hydrate | Boiling Ethanol | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Hydroxylamine Hydrochloride | Boiling Pyridine (B92270) | 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Ethanolamine | Boiling Acetic Acid, Anhydrous Sodium Acetate | 3-(2-hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one | researchgate.net |

| Aromatic Amines (e.g., aniline (B41778) derivatives) | Acetic Acid, Reflux | 3-Aryl-6-iodo-2-methyl-3H-quinazolin-4-ones | researchgate.net |

| Aliphatic Amines (e.g., methylamine) | Acetic Acid, Reflux | 3-Alkyl-6-iodo-2-methyl-3H-quinazolin-4-ones | researchgate.net |

| Amino Acids | Pyridine, Reflux | N-(6-iodo-2-methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid derivatives | researchgate.net |

| Sodium Azide | Boiling Acetic Acid | 5-iodo-2-(5-methyl-tetrazol-1-yl)-benzoic acid and 1-acetyl-5-iodo-1,3-dihydro-benzoimidazol-2-one | bu.edu.eg |

Behavior Towards Oxygen and Sulfur Nucleophiles

While the reactions with nitrogen nucleophiles are extensively documented, the behavior of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one towards oxygen and sulfur nucleophiles is less specifically detailed in the literature. However, the reactivity of the benzoxazinone scaffold with these nucleophiles can be inferred from studies on analogous compounds.

Generally, 4H-3,1-benzoxazin-4-ones can react with oxygen nucleophiles such as sodium ethoxide. uomosul.edu.iqraco.cat This reaction typically leads to the opening of the oxazinone ring to form an ethyl anthranilate derivative. raco.cat For example, the ethanolysis of a benzoxazinone derivative with sodium ethoxide has been shown to yield the corresponding ethyl N-acyl-anthranilate. raco.cat

With respect to sulfur nucleophiles, thiols are known to catalyze the ring-opening polymerization of benzoxazines, a reaction initiated by the protonation of the benzoxazine (B1645224) by the thiol, followed by the nucleophilic attack of the sulfide (B99878) on a methylene (B1212753) carbon. researchgate.netnih.gov The reaction of 2-phenyl-3,1-benzoxaz-4-one with aromatic thiols readily opens the ring to produce thioanthranilates. researchgate.net This suggests that 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one would likely undergo a similar ring-opening reaction in the presence of sulfur nucleophiles like thiols, leading to the formation of the corresponding S-thioester of the N-acetyl-5-iodoanthranilic acid.

Impact of the Iodine Substituent on Ring-Opening Pathways

The presence of an iodine atom at the 5-position of the benzoxazinone ring has a notable influence on its reactivity. As a halogen, iodine is an electron-withdrawing group, which affects the electron density of the aromatic ring and, consequently, the electrophilicity of the carbonyl carbon. Generally, electron-withdrawing groups on the benzene (B151609) ring of a benzoxazinone tend to favor the formation of dihydro intermediates in certain reactions, while electron-donating groups favor the formation of the final benzoxazin-4-one product. nih.govresearchgate.net

In the context of nucleophilic ring-opening reactions, the electron-withdrawing nature of the iodine atom is expected to increase the partial positive charge on the carbonyl carbon (C-4), making it more susceptible to nucleophilic attack. This enhanced electrophilicity can lead to faster reaction rates compared to the non-substituted analogue. Structure-activity relationship studies on other substituted benzoxazinones have shown that the presence and position of substituents on the benzene ring can significantly alter the inhibitory potential of these compounds against enzymes like α-chymotrypsin, indicating the electronic influence of these substituents on the reactivity of the benzoxazinone core. nih.gov While direct comparative kinetic studies on 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one are not extensively available, the general principles of electronic effects in organic chemistry suggest that the iodine substituent plays a significant role in modulating the reactivity of the molecule towards nucleophiles.

Transformations Leading to Fused Heterocyclic Systems

The primary synthetic utility of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one is its role as a precursor in the synthesis of fused heterocyclic systems. The initial ring-opening upon nucleophilic attack is often followed by an intramolecular cyclization, leading to the formation of new, more complex ring structures.

Synthesis of Quinazolinone Derivatives from Benzoxazinones

As detailed in section 3.1.1, the most common transformation of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one is its conversion to a wide variety of quinazolinone derivatives. bu.edu.egresearchgate.net This transformation is highly efficient and allows for the introduction of diverse functionalities at the N-3 position of the quinazolinone ring by simply varying the nitrogen nucleophile used in the reaction.

The general mechanism involves the initial attack of the nitrogen nucleophile on the C-4 carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization via the elimination of a water molecule to form the stable, six-membered quinazolinone ring. researchgate.net The reaction is often carried out in solvents like ethanol or acetic acid, and in some cases, requires a catalyst or specific reaction conditions to proceed efficiently. bu.edu.egresearchgate.net The resulting 6-iodo-2-methyl-quinazolin-4-one derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Formation of Other Polycyclic Systems (e.g., Benzotriazepinones)

Beyond the synthesis of quinazolinones, 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one can also be used to synthesize other fused heterocyclic systems, such as benzotriazepinones. The formation of these seven-membered rings is dependent on the reaction conditions and the nucleophile used.

Specifically, the reaction of 2-substituted-3,1-(4H)-benzoxazin-4-ones with hydrazine hydrate can lead to different products depending on the solvent. While this reaction in basic solvents like ethanol typically yields 2-substituted-3-amino quinazolin-(4H)-one derivatives, performing the reaction in a non-polar solvent like refluxing xylene results in the formation of 2-substituted-3,4-dihydro-5H-1,3,4-benzotriazepin-5-ones. uomosul.edu.iq This indicates that by carefully selecting the reaction conditions, the ring-opening/ring-closure pathway can be directed towards the formation of a seven-membered benzotriazepinone ring instead of the more common six-membered quinazolinone ring.

Mechanisms of Key Reactions

While specific mechanistic studies on 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one are not extensively documented, its reactivity can be understood by examining the established mechanisms for the broader class of 2-substituted-4H-3,1-benzoxazin-4-ones. The key reactions of this compound involve nucleophilic attack at the carbonyl carbon (C4) or the imine-like carbon (C2), often leading to ring-opening and subsequent recyclization to form new heterocyclic systems.

Intramolecular Rearrangements

Intramolecular rearrangements of 2-substituted-4H-3,1-benzoxazin-4-ones are not a widely reported class of reactions under typical thermal or catalytic conditions. However, photochemical rearrangements of related benzoxazinone systems have been observed. For instance, the photoisomerization of 2-phenylisatogen (B154749) to 2-phenyl-4H-3,1-benzoxazin-4-one suggests the possibility of ring-opening and rearrangement pathways under photochemical stimulation. documentsdelivered.com While no specific studies on the intramolecular rearrangements of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one have been found, it is plausible that photochemical conditions could induce rearrangements, potentially involving the iodo-substituent or the methyl group, although such reactions remain to be experimentally verified.

Oxidative Annulation Processes

Oxidative annulation reactions are crucial for the synthesis of complex heterocyclic structures from simpler precursors. In the context of benzoxazinones, these processes often involve the formation of a new ring fused to the benzoxazinone core. While direct oxidative annulation on the pre-formed 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one is not a commonly described transformation, the synthesis of the benzoxazinone ring itself can be viewed as an oxidative cyclization process. nih.govnih.gov

For instance, the iodine-catalyzed condensation and cyclization of anthranilic acids with aldehydes represents a form of oxidative annulation to form 2-arylbenzoxazin-4-ones. nih.gov A plausible mechanism for such a reaction involves the initial formation of an imine intermediate from the anthranilic acid and an aldehyde, which then undergoes iodine-mediated oxidative cyclization to yield the benzoxazinone ring. nih.gov Although this describes the formation of the ring system rather than a subsequent annulation, it highlights the role of oxidizing agents in the synthesis of these heterocycles.

Furthermore, transition metal-catalyzed oxidative annulation has been employed in the synthesis of related quinazolinones from o-aminobenzamides and various coupling partners, a reaction class that often proceeds via intermediates structurally related to benzoxazinones. rsc.orgmdpi.com These reactions typically involve the in-situ generation of a reactive species that undergoes cyclization and oxidation to afford the final annulated product.

C-C Bond Cleavage Mechanisms

C-C bond cleavage is not a characteristic reaction of the 4H-3,1-benzoxazin-4-one ring itself under standard conditions. However, in the context of synthesizing quinazolinones from benzoxazinone precursors, C-C bond cleavage can occur in the substrates used for the subsequent reaction steps. For example, a novel synthesis of 4(3H)-quinazolinones has been developed involving the selective cleavage of a C-C triple bond in ketoalkynes when reacted with o-aminobenzamides. rsc.org

In some copper-catalyzed syntheses of 2-substituted quinazolinones, an intramolecular C-C bond cleavage of a 2,2-disubstituted-1,2,3,4-tetrahydroquinazolinone intermediate has been observed. researchgate.net This process is driven by the formation of the stable aromatic quinazolinone ring. While this cleavage does not directly involve the benzoxazinone, it is a key step in a pathway that can utilize benzoxazinone-derived intermediates.

The following table summarizes the general conditions for related oxidative and C-C bond cleavage reactions leading to related heterocyclic systems.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Ref. |

| Oxidative Cyclization | I2/TBHP | Anthranilic acids, Isocyanides | 2-Aminobenzoxazin-4-ones | nih.gov |

| Oxidative Annulation | Iodine/DMSO | o-Aminobenzamides, Primary Alcohols | Quinazolinones | rsc.org |

| C-C Triple Bond Cleavage | None (Thermal) | Ketoalkynes, o-Aminobenzamides | 4(3H)-Quinazolinones | rsc.org |

| Intramolecular C-C Bond Cleavage | Copper catalyst | 2,2-disubstituted-1,2,3,4-tetrahydroquinazolinones | 2-Substituted Quinazolinones | researchgate.net |

Role as a Key Intermediate in Multi-Step Organic Syntheses

The primary synthetic utility of 4H-3,1-benzoxazin-4-one, 5-iodo-2-methyl- lies in its role as a key intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds, most notably 3-substituted and 2,3-disubstituted quinazolin-4-ones. researchgate.netraco.catdntb.gov.ua The benzoxazinone ring is susceptible to nucleophilic attack, leading to ring opening and subsequent recyclization.

The reaction of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one (an alternative nomenclature for the same compound) with various nitrogen nucleophiles has been explored to generate a library of quinazolinone derivatives. researchgate.net For example, reaction with hydrazine hydrate leads to the formation of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one. This 3-amino derivative can then be further functionalized. Similarly, reaction with primary amines or other nitrogen-containing nucleophiles results in the corresponding 3-substituted quinazolinones. researchgate.net

The general mechanism for these transformations involves the initial nucleophilic attack of the nitrogen nucleophile at the C4 carbonyl carbon of the benzoxazinone ring. This is followed by the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization with the elimination of a molecule of water affords the stable quinazolinone ring system.

The presence of the iodine atom at the 5-position of the benzoxazinone (or 6-position of the resulting quinazolinone) offers a valuable site for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide range of substituents, leading to the synthesis of diverse and potentially biologically active molecules.

The following table provides examples of the use of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one as a key intermediate in the synthesis of quinazolinone derivatives. researchgate.net

| Nucleophile | Reaction Conditions | Product |

| Hydrazine hydrate | Ethanol, reflux | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one |

| Formamide | Reflux | 6-Iodo-2-methyl-3H-quinazolin-4-one |

| Hydroxylamine hydrochloride | Pyridine, reflux | 3-Hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one |

| Ethanolamine | Acetic acid/Sodium acetate, reflux | 3-(2-Hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one |

| Sulfanilamide | Acetic acid, reflux | 4-(6-Iodo-2-methyl-4-oxo-4H-quinazolin-3-yl)-benzenesulfonamide |

Advanced Derivatization and Structural Modification Strategies

Functionalization at Various Positions of the Benzoxazinone (B8607429) Core

The 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one molecule presents several key positions for functionalization, allowing for the systematic modification of its properties.

The 2-methyl group is a primary site for derivatization. Its protons are activated by the adjacent imine-like functionality within the heterocyclic ring, making them susceptible to deprotonation by a suitable base. This enables a variety of condensation reactions. For instance, in the presence of a base, the 2-methyl group can undergo reactions with aldehydes and ketones in aldol-type condensations to introduce new carbon-carbon bonds. A notable example is the Knoevenagel condensation, where the active methylene (B1212753) group (in this case, the 2-methyl group) reacts with a carbonyl compound. wikipedia.org This reactivity allows for the extension of the substituent at the 2-position, leading to a diverse array of derivatives with potentially altered biological activities. Furthermore, C-acylation of the 2-methyl group with active methylene compounds under basic conditions has been reported for 2-methyl-3,1-benzoxazin-4-one, leading to the formation of new C-C bonds and subsequent cyclization to form 4-hydroxyquinolin-2(1H)-ones. documentsdelivered.comrsc.org

The aromatic ring offers multiple sites for substitution. The existing iodine atom at the 5-position is a versatile handle for numerous cross-coupling reactions, as will be discussed in detail in the next section. Beyond the 5-position, the C-6, C-7, and C-8 positions are available for further functionalization, primarily through electrophilic aromatic substitution. wikipedia.org The regioselectivity of such substitutions will be governed by the directing effects of the existing substituents: the 2-methyl group, the oxygen and nitrogen atoms of the heterocyclic ring, and the iodine atom. The cumulative electronic and steric effects of these groups will determine the position of incoming electrophiles. For instance, the amide functionality within the benzoxazinone ring can act as an ortho-directing group in directed metalation reactions, facilitating functionalization at the adjacent C-8 position. researchgate.net

The heterocyclic ring itself can be a target for modification. The lactone functionality contains a reactive carbonyl group at the 4-position which can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions. This reactivity can be exploited to synthesize quinazolinone derivatives, which are another important class of heterocyclic compounds.

Introduction of Diverse Substituents via Coupling Reactions

The iodine atom at the 5-position of the benzoxazinone core is a key feature that enables a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a vast array of substituents, thereby systematically tuning the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 5-position of the benzoxazinone and an organoboron compound. By employing various boronic acids or esters, a wide range of aryl, heteroaryl, vinyl, and alkyl groups can be introduced.

Heck Reaction: The Heck reaction facilitates the coupling of the 5-iodo-benzoxazinone with alkenes to form substituted alkenes. wikipedia.org This method is particularly useful for introducing unsaturated side chains.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the 5-iodo-benzoxazinone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 5-iodo-benzoxazinone with a variety of primary and secondary amines. This is a powerful method for introducing diverse amino substituents.

The general conditions for these coupling reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand (e.g., phosphines), a base, and a suitable solvent. The specific conditions can be optimized to achieve high yields and selectivity for the desired product.

| Coupling Reaction | Reagent | Introduced Substituent |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Vinyl, Alkyl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Alkyne |

| Buchwald-Hartwig | R¹R²NH | Amino group (-NR¹R²) |

Strategies for Constructing Chiral Benzoxazinone Derivatives

The development of enantiomerically pure benzoxazinone derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve this.

Asymmetric Synthesis: One approach is the direct asymmetric synthesis of the chiral benzoxazinone core. This can be achieved through methods such as asymmetric hydrogenation of a prochiral benzoxazinone precursor. For example, iridium-catalyzed asymmetric hydrogenation of benzoxazinones has been shown to produce chiral dihydrobenzoxazinones with high enantioselectivity. rsc.orgrsc.orgresearchgate.net The use of chiral catalysts or auxiliaries during the ring-forming step can also induce stereoselectivity. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. wikipedia.orgnih.govsigmaaldrich.com

Chiral Resolution: An alternative strategy is the resolution of a racemic mixture of the benzoxazinone. This can be accomplished through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic benzoxazinone with a chiral resolving agent (e.g., a chiral acid or base). The resulting diastereomers can then be separated by physical methods such as crystallization, followed by the removal of the resolving agent. scielo.org.mx

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For instance, iridium-catalyzed asymmetric intramolecular allylation has been used for the kinetic resolution of racemic benzoxazinones. rsc.orgrsc.org

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. This approach can be applied to benzoxazinone derivatives bearing a hydroxyl group. nih.govmdpi.com

| Strategy | Description |

|---|---|

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor using a chiral catalyst to favor the formation of one enantiomer. rsc.orgrsc.orgresearchgate.net |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemistry of a reaction. wikipedia.orgnih.govsigmaaldrich.com |

| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. scielo.org.mx |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or reagent. rsc.orgrsc.org |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. nih.govmdpi.com |

Regioselective Synthesis of Substituted Analogues

Achieving regioselectivity in the synthesis of substituted benzoxazinone analogues is crucial for establishing clear structure-activity relationships. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the outcome of further substitutions.

In the case of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one, the existing substituents will influence the position of any subsequent electrophilic aromatic substitution. The iodine atom is generally considered a deactivating but ortho-, para-directing group. The amide functionality within the heterocyclic ring is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the 2-methyl group, will dictate the preferred position of substitution.

Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselectivity. researchgate.net In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. The amide nitrogen or the carbonyl oxygen of the benzoxazinone core could potentially act as a DMG, directing functionalization to the C-8 position.

By carefully choosing the reaction conditions and reagents, it is possible to selectively introduce substituents at specific positions on the benzoxazinone scaffold, enabling the synthesis of a diverse library of analogues for further investigation.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. For instance, a study on 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one utilized non-empiric quantum-chemical calculations at the Hartree-Fock (HF/6-31G**) level of theory to optimize the molecule's geometry. researchgate.net These calculations confirmed the planarity of the benzoxazinone (B8607429) fragment, a key structural feature that influences its chemical behavior. researchgate.net

A significant finding from this study was the distortion of bond angles around the carbonyl carbon (C7). The calculations revealed a good agreement between the theoretically predicted and experimentally determined molecular parameters, indicating that these distortions are intrinsic to the molecule's structure rather than a result of crystal packing effects. researchgate.net

Table 1: Calculated vs. Experimental Bond Angles at the Carbonyl Carbon in a 2-Methyl-4H-benzoxazin-4-one Derivative

| Bond Angle | Experimental Value (°) | ab initio Calculation (°) |

| O2—C7—C6 | 127.2 (1) | Consistent with experimental |

| O1—C7—C6 | 115.0 (1) | Consistent with experimental |

Data derived from a study on 2-methyl-7-nitro-4H-benzoxazin-4-one. researchgate.net

Such computational approaches could be extended to 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one to understand the influence of the iodo substituent on the geometry and electronic properties of the benzoxazinone core.

Elucidation of Reaction Mechanisms via Computational Modeling

The reactivity of 4H-3,1-benzoxazin-4-ones towards nucleophiles is a well-documented area of their chemistry. semanticscholar.orguomosul.edu.iq These reactions typically involve the nucleophilic attack at the C2 or C4 positions of the benzoxazinone ring, leading to ring-opening and subsequent rearrangement or cyclization to form new heterocyclic systems. nih.gov

Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of these reactions. grnjournal.us By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed, step-by-step understanding of the reaction pathway. For example, computational studies could clarify the preference for nucleophilic attack at C2 versus C4, and how this is influenced by the nature of the nucleophile, the solvent, and the substituents on the benzoxazinone ring. While specific computational studies on the reaction mechanisms of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one were not found, the general reactivity patterns of benzoxazinones suggest a rich area for future computational investigation. semanticscholar.orguomosul.edu.iq

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations can predict the reactivity and selectivity of chemical reactions. The electronically unsaturated character of 4H-3,1-benzoxazin-4-ones, particularly those with small substituents at the 2-position like a methyl group, contributes to their reactivity. semanticscholar.org This inherent reactivity makes them valuable synthons for the preparation of a variety of other heterocyclic compounds. uomosul.edu.iq

Computational methods can quantify the electrophilicity of the C2 and C4 carbons, providing a theoretical basis for the observed reactivity towards nucleophiles. Furthermore, these models can predict how substituents on the benzene (B151609) ring, such as the iodo group in 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one, would modulate this reactivity. For instance, the electron-withdrawing or -donating nature of the substituent can influence the partial positive charges on the electrophilic centers, thereby affecting the rate and selectivity of nucleophilic attack.

Conformational Analysis and Electronic Structure Studies

The conformation and electronic structure of a molecule are critical determinants of its physical and chemical properties. For the 4H-3,1-benzoxazin-4-one scaffold, computational studies have confirmed the planarity of the fused ring system. researchgate.net In the case of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, the nitro group was found to be strongly conjugated with the rest of the π-system of the molecule, with a small torsion angle. researchgate.net

Table 2: Torsional Angle in 2-Methyl-7-nitro-4H-benzoxazin-4-one

| Torsion Angle | Value (°) |

| C2—C3—N2—O3 | -5.3 (2) |

This data indicates a high degree of conjugation between the nitro group and the benzoxazinone ring system. researchgate.net

Analytical Methodologies for Structural Elucidation in Academic Research

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of more environmentally friendly and efficient methods for synthesizing 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one. Key areas for investigation include:

Mechanochemical Synthesis: Solvent-assisted grinding presents a rapid and green alternative to traditional solvent-heavy methods. organic-chemistry.org This approach, which can be performed at room temperature, minimizes solvent use and often employs inexpensive reagents, leading to high yields in a short amount of time. organic-chemistry.org Further exploration of mechanochemistry for the synthesis of iodo-substituted benzoxazinones could significantly improve the sustainability of their production.

Catalytic Approaches: The use of catalysts, such as copper-based systems for decarboxylative coupling or palladium for cyclocarbonylation, has shown promise in the synthesis of the benzoxazinone (B8607429) core. nih.govmdpi.com Future work could focus on developing more efficient and recyclable catalysts, including basic ionic liquids that can be reused multiple times without a significant loss in yield. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction of anthranilic acids with orthoesters, providing a one-pot route to benzoxazinones. mdpi.comresearchgate.net Optimizing these conditions for 5-iodoanthranilic acid could offer a more energy-efficient synthetic pathway.

| Synthetic Method | Key Features | Potential Advantages |

| Mechanochemical Synthesis | Solvent-assisted grinding, room temperature | Reduced solvent waste, rapid reaction times, high yields |

| Catalytic Approaches | Use of transition metals or ionic liquids | High efficiency, potential for catalyst recycling |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Accelerated reaction rates, energy efficiency |

Investigation of Less Explored Reaction Pathways

The reactivity of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one with various nucleophiles has been a subject of study, often leading to the formation of quinazolinone derivatives. researchgate.netresearchgate.net However, there is considerable scope for exploring less conventional reaction pathways:

Reactions with Carbon Nucleophiles: While reactions with nitrogen nucleophiles are well-documented, the reactivity with a broader range of carbon nucleophiles under various conditions, including microwave irradiation, could lead to the synthesis of novel heterocyclic systems. researchgate.net

Ring Transformation Reactions: The benzoxazinone ring is a versatile scaffold that can be transformed into other heterocyclic systems. uomosul.edu.iq Investigating its reaction with a wider array of reagents could unveil novel ring-opening and ring-transformation reactions, providing access to a diverse range of chemical structures.

Electrophilic Substitution: The influence of the iodo-substituent on the electrophilic substitution patterns of the benzoxazinone ring is an area ripe for exploration. Understanding these substitution patterns would enable the synthesis of more complex and functionally diverse derivatives.

Application in Advanced Organic Synthesis Methodologies

The unique structural features of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one make it an attractive building block for more complex molecular architectures. Future research could focus on its application in:

Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this benzoxazinone derivative would be a highly efficient strategy for the synthesis of complex molecules, such as quinazolinones and other fused heterocyclic systems.

Cascade Reactions: The inherent reactivity of the benzoxazinone ring could be harnessed to design novel cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

Synthesis of Natural Product Analogues: Benzoxazinones are found in nature and exhibit a range of biological activities. researchgate.netnih.gov The iodo-substituted benzoxazinone could serve as a key intermediate in the synthesis of novel analogues of naturally occurring bioactive compounds.

Theoretical Studies on Complex Reactivity and Catalyst Design

Computational chemistry offers powerful tools for understanding and predicting the reactivity of chemical compounds. Future theoretical studies could provide valuable insights into:

Reaction Mechanisms: Detailed computational studies can elucidate the mechanisms of known reactions and predict the feasibility of novel reaction pathways for 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one. This understanding can guide the design of more efficient and selective synthetic methods.

Catalyst Design: Theoretical calculations can aid in the design of novel catalysts for the synthesis of this benzoxazinone and its derivatives. By modeling the interactions between the reactants and the catalyst, it is possible to identify catalyst structures with enhanced activity and selectivity.

Structure-Reactivity Relationships: Computational methods can be used to establish quantitative structure-reactivity relationships. This would allow for the prediction of the reactivity of new benzoxazinone derivatives and facilitate the design of molecules with desired chemical properties.

Potential for Applications in Materials Science

The applications of benzoxazinones in materials science are an emerging area of research. nih.gov The presence of an iodine atom in 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one opens up possibilities for its use in:

Polymer Synthesis: The benzoxazinone moiety can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. The iodo-substituent could serve as a handle for further functionalization or for tuning the electronic properties of the resulting polymer.

Organic Electronics: The fused aromatic ring system of the benzoxazinone core suggests potential for applications in organic electronics. The heavy iodine atom could influence the photophysical properties of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Crystal Engineering: The iodo-substituent can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.gov This could be exploited to design crystalline materials with specific structures and properties.

| Potential Application Area | Key Feature of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one | Possible Function |

| Polymer Synthesis | Benzoxazinone core and iodo-substituent | Monomer for high-performance polymers, site for functionalization |

| Organic Electronics | Fused aromatic system and heavy atom | Component in OLEDs or OPVs |

| Crystal Engineering | Iodo-substituent | Directional control of molecular self-assembly via halogen bonding |

Q & A

Q. What are the optimized synthetic routes for 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, Ramadan (2013) demonstrated that reacting 2-amino-5-iodobenzoic acid derivatives with methyl isocyanate in anhydrous DMF at 80°C yields the benzoxazinone core, with iodination achieved using N-iodosuccinimide (NIS) in acetic acid . Alternatively, Shridhar et al. (1982) utilized a microwave-assisted cyclocondensation of o-aminophenol derivatives with methyl chloroacetate, achieving 75–85% yields under solvent-free conditions . Mechanochemical synthesis (e.g., using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine) reduces solvent waste and improves atom economy, as shown by Pattarawarapan et al. (2017) . Key variables include temperature, solvent polarity, and catalyst choice (e.g., acid catalysts like HCl vs. Lewis acids).

Q. How is the structural integrity of 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one validated post-synthesis?

- Methodological Answer : Characterization typically involves:

- NMR : H and C NMR to confirm substitution patterns (e.g., methyl at C2 and iodine at C5). Chemical shifts for the benzoxazinone carbonyl group appear at ~165–170 ppm .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H] at m/z 316) and isotopic patterns consistent with iodine .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in iodinated derivatives .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Antimicrobial screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) revealed moderate activity (MIC: 16–32 µg/mL) in disk diffusion assays . Antifungal studies by Emara et al. (2020) showed inhibition of mycelial growth in Aspergillus niger at 25 µg/mL via disruption of ergosterol biosynthesis, validated via HPLC-MS . Activity is pH-dependent, with higher efficacy in acidic conditions due to improved solubility .

Advanced Research Questions

Q. How can conflicting data on antimicrobial vs. antifungal potency be resolved?

- Methodological Answer : Contradictions may arise from differences in assay protocols. For example:

- Inoculum Size : Higher fungal spore counts (10 CFU/mL vs. 10 for bacteria) may require adjusted dosing .

- Media Composition : Mueller-Hinton agar (for bacteria) vs. Sabouraud dextrose (for fungi) alter compound bioavailability .

- Mechanistic Studies : Use fluorescent probes (e.g., DiBAC4 for membrane depolarization) to differentiate bactericidal vs. fungicidal modes .

Q. What strategies enhance the selectivity of 5-iodo-2-methyl derivatives for target enzymes?

- Methodological Answer :

- Molecular Docking : Screen against bacterial DNA gyrase (PDB: 2XCT) and fungal CYP51 (PDB: 5FSA) to identify binding affinities .

- SAR Analysis : Compare with non-iodinated analogs (e.g., 5-chloro or 5-H derivatives) to assess iodine’s role in hydrophobic interactions .

- Proteomics : Use 2D gel electrophoresis to map protein targets in treated microbial cells, identifying overexpressed stress-response proteins .

Q. What advanced techniques address low solubility in pharmacological assays?

- Methodological Answer :

- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (150–200 nm diameter) to enhance aqueous dispersion, achieving >90% encapsulation efficiency via emulsion-solvent evaporation .

- Co-crystallization : Co-crystallize with β-cyclodextrin (molar ratio 1:2) to improve dissolution rates, validated via DSC and PXRD .

- Pro-drug Design : Synthesize phosphate esters at the C4 carbonyl, which hydrolyze in vivo to release the active compound .

Q. How can mechanistic insights into iodine’s electronic effects be experimentally validated?

- Methodological Answer :

- DFT Calculations : Compare HOMO-LUMO gaps of iodinated vs. non-iodinated analogs to quantify iodine’s electron-withdrawing effects .

- Kinetic Isotope Studies : Replace iodine with I to track metabolic stability via gamma counting in rat liver microsomes .

- XPS Analysis : Measure binding energies of iodine 3d orbitals to assess charge distribution in the solid state .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity in mammalian cells while others do not?

- Methodological Answer : Discrepancies may stem from:

- Cell Line Variability : HepG2 (IC > 100 µM) vs. HEK293 (IC 50 µM) due to differential expression of detoxifying enzymes .

- Assay Duration : Short-term exposure (24 h) may underestimate apoptosis induction, whereas 72 h assays reveal DNA fragmentation via comet assays .

- Metabolic Activation : Pre-incubation with S9 liver fractions (to mimic hepatic metabolism) increases toxicity 3-fold, suggesting pro-drug activation .

Tables for Key Findings

| Property | Value/Observation | Reference |

|---|---|---|

| Synthetic Yield (DMF route) | 68–72% | |

| MIC (S. aureus) | 16 µg/mL | |

| LogP (Predicted) | 2.8 ± 0.3 | |

| Solubility (pH 7.4) | 0.12 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.